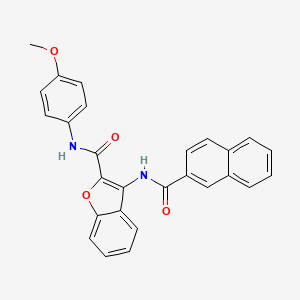

3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is an intriguing compound that has gained attention in various scientific domains This compound combines the structural characteristics of benzofuran, naphthamido, and methoxyphenyl groups, creating a molecule with unique chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common approach to synthesize 3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves the reaction of 2-naphthoic acid with 4-methoxyaniline to form 2-naphthamido-4-methoxybenzene. This intermediate compound is then subjected to a coupling reaction with benzofuran-2-carboxylic acid chloride under acidic conditions. The reaction generally requires solvents such as dichloromethane or chloroform and a catalyst like triethylamine to facilitate the coupling.

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by employing continuous flow reactors, which improve yield and reduce reaction time. Automation and precise control of reaction parameters like temperature, pressure, and flow rate can enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reductive conditions using agents such as lithium aluminum hydride (LAH) can convert amido and carboxamide groups to amines and alcohols, respectively.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzofuran or naphthamido moieties. Common reagents include halides and organometallics.

Common Reagents and Conditions: Reactions involving this compound frequently employ solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and catalysts such as palladium or platinum compounds.

Major Products: The major products depend on the specific reaction, but they often include modified benzofuran derivatives, naphthamido compounds, and methoxyphenyl analogs.

Applications De Recherche Scientifique

Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, making it useful in materials science and organic synthesis.

Biology: In biological research, it has been investigated for its potential as a ligand for specific receptors, due to its unique structural features.

Medicine: Preliminary studies suggest that it might have pharmacological properties, including anti-inflammatory and antimicrobial activities, making it a candidate for drug development.

Industry: Its stability and reactivity make it suitable for the manufacture of specialized dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide exerts its effects typically involves binding to molecular targets like enzymes or receptors. Its diverse functional groups enable interactions with various biological macromolecules, modulating pathways related to inflammation, microbial growth, or enzymatic activity.

Comparaison Avec Des Composés Similaires

Comparison with Other Similar Compounds:

3-(2-naphthamido)-N-(4-methylphenyl)benzofuran-2-carboxamide: This analog differs by a single methoxy to methyl substitution, which alters its physical and chemical properties slightly.

3-(2-anilino)-N-(4-methoxyphenyl)benzofuran-2-carboxamide: Replacement of the naphthamido group with an anilino group introduces different electronic and steric effects, impacting its reactivity and biological activity.

3-(2-naphthamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide: The hydroxy substitution provides different hydrogen-bonding capabilities compared to the methoxy group, affecting its solubility and interaction with biological targets.

List of Similar Compounds:

3-(2-naphthamido)-N-(4-methylphenyl)benzofuran-2-carboxamide

3-(2-anilino)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

3-(2-naphthamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide

3-(2-anthracenamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

This compound stands out due to the combination of structural motifs, offering unique reactivity and potential applications in various scientific fields. By understanding its properties and behavior, researchers can unlock new possibilities in chemistry, biology, medicine, and industry.

Activité Biologique

3-(2-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C27H20N2O4, with a molecular weight of 436.5 g/mol. Its structure features a benzofuran core substituted with naphthamide and methoxyphenyl groups, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a related study demonstrated significant growth inhibition in cancer cells with GI50 values ranging from 2.20 μM to 5.86 μM across different cell lines such as HCT15 and NCI-H23 .

Table 1: Anticancer Activity of Related Benzofuran Derivatives

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | ACHN | 2.74 |

| Compound B | HCT15 | 2.37 |

| Compound C | MM231 | 2.20 |

| Compound D | NUGC-3 | 2.48 |

| Compound E | NCI-H23 | 5.86 |

Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has been well-documented. Compounds structurally related to this compound have shown activity against various bacterial strains, including Staphylococcus species and Mycobacterium tuberculosis . The mechanism often involves the inhibition of key metabolic pathways in bacteria.

Table 2: Antimicrobial Activity Profiles

| Compound | Target Organism | Activity |

|---|---|---|

| Compound X | Staphylococcus aureus | Inhibitory |

| Compound Y | Mycobacterium tuberculosis | Inhibitory |

The biological activity of benzofuran derivatives is often attributed to their ability to interact with specific enzymes and receptors within cells. For example, some studies have suggested that these compounds may act as inhibitors of critical enzymes involved in cancer cell proliferation and survival pathways .

Binding Affinity Studies

In silico studies have demonstrated strong binding affinities for certain benzofuran derivatives against targets such as the Mycobacterium tuberculosis polyketide synthase enzyme (Pks13). The binding affinity scores for these compounds suggest they could serve as promising leads for drug development .

Table 3: Binding Affinity Scores

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| Benzofuran A | Pks13 | -14.23 |

| Benzofuran B | Pks13 | -14.82 |

Case Studies

- Study on Anticancer Effects : A study evaluated a series of benzofuran derivatives, including those similar to our compound, showing significant inhibitory effects on various cancer cell lines with varying mechanisms of action involving apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Another case study focused on the synthesis and evaluation of antimicrobial activity in benzofuran derivatives, revealing promising results against resistant bacterial strains, which could lead to new therapeutic strategies in infectious diseases .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O4/c1-32-21-14-12-20(13-15-21)28-27(31)25-24(22-8-4-5-9-23(22)33-25)29-26(30)19-11-10-17-6-2-3-7-18(17)16-19/h2-16H,1H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLQMZXKVPHANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.